molecular formula C3H7NO2S B2914222 4-Methyl-1,2-thiazetidine 1,1-dioxide CAS No. 132815-74-8

4-Methyl-1,2-thiazetidine 1,1-dioxide

Cat. No.: B2914222
CAS No.: 132815-74-8
M. Wt: 121.15
InChI Key: RAQFOMIAINOIET-UHFFFAOYSA-N
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Description

4-Methyl-1,2-thiazetidine 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms within a four-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2-thiazetidine 1,1-dioxide typically involves the oxidative chlorination of 4-methyl-1,2-thiazetidine followed by ring closure with ammonia. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green synthesis methods, which minimize the use of hazardous reagents and solvents, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2-thiazetidine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methyl-1,2-thiazetidine 1,1-dioxide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,2-Thiazetidine 1,1-dioxide: The parent compound without the methyl group.

    1,2-Thiazolidine 1,1-dioxide: A five-membered ring analogue.

    1,2-Thiazetidine-3-acetic acid 1,1-dioxide: A derivative with an acetic acid group

Uniqueness

4-Methyl-1,2-thiazetidine 1,1-dioxide is unique due to its four-membered ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-methylthiazetidine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S/c1-3-2-4-7(3,5)6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQFOMIAINOIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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